REACTION_CXSMILES
|
[CH2:1]([O:8][C:9]([NH:11][CH2:12][C:13]([OH:15])=O)=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C1CCC(N=C=NC2CCCCC2)CC1.Cl.[NH2:32][CH2:33][C:34]([NH2:36])=[O:35].C(N(CC)CC)C>ClCCl>[CH2:1]([O:8][C:9]([NH:11][CH2:12][C:13]([NH:32][CH2:33][C:34]([NH2:36])=[O:35])=[O:15])=[O:10])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:2.3|
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)NCC(=O)O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
4.5 g
|
Type
|
reactant
|
Smiles
|
C1CCC(CC1)N=C=NC2CCCCC2
|
Name
|
glycinamide hydrochloride
|
Quantity
|
3.2 g
|
Type
|
reactant
|
Smiles
|
Cl.NCC(=O)N
|
Name
|
|
Quantity
|
2.93 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the insoluble materials were removed
|
Type
|
STIRRING
|
Details
|
The reaction was stirred for 24 hours at room temperature
|
Duration
|
24 h
|
Type
|
FILTRATION
|
Details
|
the insoluble materials were filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated to dryness in vacuum
|
Type
|
CUSTOM
|
Details
|
The residue was recrystallized
|
Type
|
DISTILLATION
|
Details
|
from distilled water
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)NCC(=O)NCC(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 7.2 mmol | |
AMOUNT: MASS | 1.9 g | |
YIELD: PERCENTYIELD | 50% | |
YIELD: CALCULATEDPERCENTYIELD | 50% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |